1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-
CAS No.: 62871-25-4
Cat. No.: VC20179715
Molecular Formula: C20H14Cl2N2O
Molecular Weight: 369.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62871-25-4 |
|---|---|
| Molecular Formula | C20H14Cl2N2O |
| Molecular Weight | 369.2 g/mol |
| IUPAC Name | 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-1H-benzimidazole |
| Standard InChI | InChI=1S/C20H14Cl2N2O/c21-14-5-3-4-13(10-14)12-25-19-9-8-15(22)11-16(19)20-23-17-6-1-2-7-18(17)24-20/h1-11H,12H2,(H,23,24) |
| Standard InChI Key | UGHHTJBKWUOINU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)OCC4=CC(=CC=C4)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-1H-benzimidazole, reflects its intricate substitution pattern. The benzimidazole core consists of a fused benzene and imidazole ring, with a phenyl group substituted at the 2-position. This phenyl group is further modified at the 5-position with a chlorine atom and at the 2-position with a (3-chlorophenyl)methoxy moiety. The presence of two chlorine atoms enhances the molecule’s lipophilicity, potentially improving membrane permeability and target binding affinity .
Key Structural Features:
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Benzimidazole Core: Facilitates π-π stacking interactions with aromatic residues in enzyme active sites .
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Chlorine Substituents: Electron-withdrawing groups that stabilize the molecule and influence electronic distribution.
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Methoxy Bridge: Introduces steric bulk and modulates solubility .
A comparative analysis with structurally analogous compounds, such as 2-(5-chloro-2-pentoxyphenyl)-1H-benzimidazole (CAS No. 62871-20-9), reveals that replacing the pentoxy group with a (3-chlorophenyl)methoxy moiety significantly alters pharmacokinetic properties, including logP values and polar surface area .
Biological Activities and Mechanisms
Antimicrobial Activity
Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity by disrupting microbial DNA synthesis and cell wall integrity. The chloro substituents in this compound may enhance its affinity for bacterial DNA gyrase, a target shared by fluoroquinolone antibiotics .
Antifungal Activity
Structural similarities to azole antifungals suggest potential activity against Candida and Aspergillus species via inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.
Structure-Activity Relationships (SAR)
Critical SAR insights include:
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Chlorine Positioning: Para-chloro substitution on the phenyl ring enhances DNA binding affinity compared to meta-substitution .
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Methoxy Linker: The (3-chlorophenyl)methoxy group optimizes steric interactions with hydrophobic enzyme pockets, as evidenced by improved inhibitory activity in analogs .
| Compound | Substituents | Activity (IC50, μmol/L) |
|---|---|---|
| Target Compound | 5-Cl, (3-Cl-Ph)OCH2- | Pending |
| Analog 1 (from ) | 5-Br, 6-F | 14.1 (Topo I) |
| Analog 2 (from ) | 5-Cl, pentoxy | Not reported |
Pharmaceutical Applications and Future Directions
The compound’s dual chloro and methoxy substitutions position it as a candidate for:
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Targeted Cancer Therapy: Development of selective Topo II inhibitors with reduced off-target effects .
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Antimicrobial Adjuvants: Combating multidrug-resistant pathogens through novel mechanism-of-action.
Ongoing research should prioritize:
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In Vivo Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability.
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Crystallographic Analysis: Elucidating binding modes with Topo II and DHFR.
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